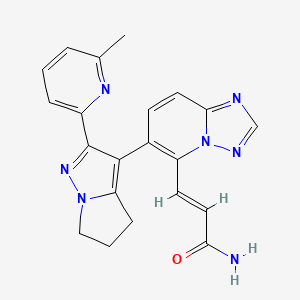
TGF-|ARI inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Transforming growth factor beta receptor 1 inhibitor 1 is a small molecule inhibitor that targets the transforming growth factor beta receptor type 1. This receptor is part of the transforming growth factor beta signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and immune responses. Transforming growth factor beta receptor 1 inhibitor 1 has gained significant attention due to its potential therapeutic applications in treating various diseases, including cancer and fibrotic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of transforming growth factor beta receptor 1 inhibitor 1 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common approach is to start with a suitable aromatic or heteroaromatic precursor, which undergoes functional group transformations such as halogenation, nitration, or alkylation. These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the final product .
Industrial Production Methods
Industrial production of transforming growth factor beta receptor 1 inhibitor 1 involves optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and process intensification. Additionally, purification methods like crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Transforming growth factor beta receptor 1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of transforming growth factor beta receptor 1 inhibitor 1 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Transforming growth factor beta receptor 1 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway and its role in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of transforming growth factor beta receptor inhibition on cell growth, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for treating cancer, fibrotic disorders, and other diseases involving dysregulated transforming growth factor beta signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the transforming growth factor beta pathway .
Mécanisme D'action
Transforming growth factor beta receptor 1 inhibitor 1 exerts its effects by binding to the transforming growth factor beta receptor type 1, thereby blocking the activation of the transforming growth factor beta signaling pathway. This inhibition prevents the phosphorylation of downstream signaling molecules, such as SMAD2 and SMAD3, which are involved in regulating gene expression and cellular responses. By blocking this pathway, transforming growth factor beta receptor 1 inhibitor 1 can inhibit cell proliferation, induce apoptosis, and modulate immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Galunisertib: Another transforming growth factor beta receptor type 1 inhibitor with similar therapeutic applications in cancer and fibrotic diseases.
Uniqueness
Transforming growth factor beta receptor 1 inhibitor 1 is unique due to its specific binding affinity and selectivity for the transforming growth factor beta receptor type 1. This selectivity allows for targeted inhibition of the transforming growth factor beta signaling pathway, minimizing off-target effects and improving therapeutic efficacy. Additionally, its ability to modulate immune responses and inhibit tumor progression makes it a promising candidate for combination therapies in cancer treatment .
Propriétés
Formule moléculaire |
C21H19N7O |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
(E)-3-[6-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyridin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C21H19N7O/c1-13-4-2-5-15(25-13)21-20(17-6-3-11-27(17)26-21)14-7-10-19-23-12-24-28(19)16(14)8-9-18(22)29/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,22,29)/b9-8+ |
Clé InChI |
FSQGWBXWGNWEAV-CMDGGOBGSA-N |
SMILES isomérique |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)/C=C/C(=O)N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)C=CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
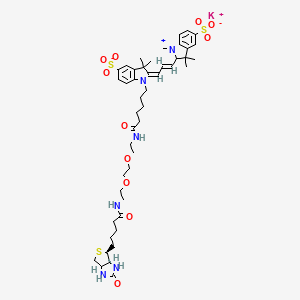
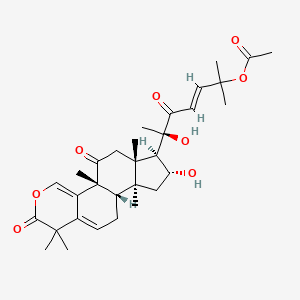
![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)
![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)
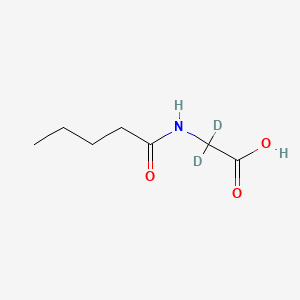

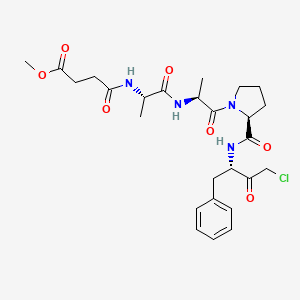
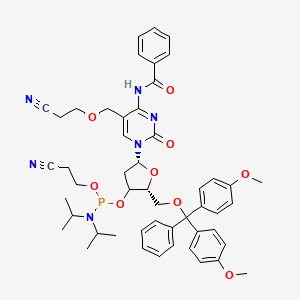
![1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea](/img/structure/B12384821.png)
![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)
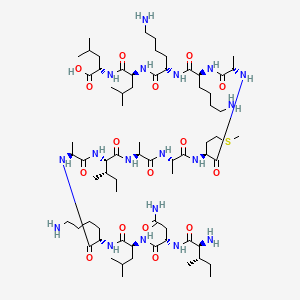
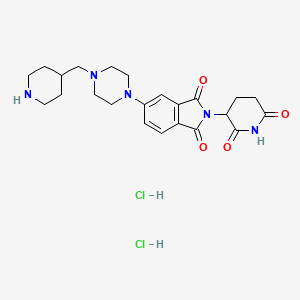
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
